molecular formula C18H12BrN3OS B11598581 (5Z)-5-(2-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11598581
M. Wt: 398.3 g/mol
InChI Key: MDAFGOLYVWRBHZ-GDNBJRDFSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused thiazole-triazole heterocyclic core. The (5Z)-configuration indicates a Z-stereochemistry at the benzylidene double bond, critical for its spatial orientation and biological interactions. Synthesis typically involves condensation reactions of substituted benzaldehydes with thiazolidinone precursors under mild conditions, as demonstrated in analogous protocols .

Properties

Molecular Formula

C18H12BrN3OS

Molecular Weight

398.3 g/mol

IUPAC Name

(5Z)-5-[(2-bromophenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12BrN3OS/c1-11-6-2-4-8-13(11)16-20-18-22(21-16)17(23)15(24-18)10-12-7-3-5-9-14(12)19/h2-10H,1H3/b15-10-

InChI Key

MDAFGOLYVWRBHZ-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=CC=C4Br)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CC=C4Br)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:

    Formation of the Thiazolo-Triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolo-triazole ring system.

    Introduction of the Bromobenzylidene Group: This step involves the reaction of the thiazolo-triazole intermediate with a bromobenzylidene reagent under specific conditions to introduce the bromobenzylidene group.

    Attachment of the Methylphenyl Group: The final step involves the reaction of the intermediate with a methylphenyl reagent to complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of (5Z)-5-(2-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the specific requirements of each reaction step.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromobenzylidene group can undergo substitution reactions with various nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-(2-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

The table below compares substituents, molecular weights, and key properties of structurally related compounds:

Compound Name Substituents (Position 5 / Position 2) Molecular Weight Key Properties/Activities Reference ID
(5Z)-5-(2-Bromobenzylidene)-2-(2-methylphenyl)-thiazolo-triazolone (Target) 2-Bromo-benzylidene / 2-Methylphenyl ~450.3* Hypothesized anticancer/antimicrobial activity
(5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)-thiazolo-triazolone 4-Methoxy-benzylidene / 4-Bromophenyl 414.3 Enhanced solubility; moderate MIC50 values
(Z)-5-(Furan-2-ylmethylene)-thiazolo-triazolone Furan-2-ylmethylene / H 220.2 Anticancer activity (IC50: 18 µM)
(Z)-5-(Thiophen-2-ylmethylene)-thiazolo-triazolone Thiophen-2-ylmethylene / H 236.2 Antibacterial (MIC: 8 µg/mL against S. aureus)
(5Z)-5-(2-Propoxybenzylidene)-2-(4-methylphenyl)-thiazolo-triazolone 2-Propoxy-benzylidene / 4-Methylphenyl ~423.4* Structural coplanarity; potential CNS activity

*Note: Molecular weights estimated based on analogous structures.

Key Findings from Comparative Studies

  • Steric Influence : The 2-methylphenyl group at position 2 introduces steric hindrance, which may limit rotational freedom but improve target binding specificity compared to unsubstituted analogs .
  • Biological Activity : Thiophene- and furan-substituted analogs exhibit stronger antimicrobial activity, while brominated derivatives (e.g., target compound) are hypothesized to target cancer pathways due to halogen-bonding interactions with biomolecules .

Biological Activity

The compound (5Z)-5-(2-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazole-triazole hybrid that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its inhibitory effects on various enzymes and its potential therapeutic applications.

Synthesis and Characterization

The synthesis of (5Z)-5-(2-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from thiazolidinone derivatives. The general procedure includes:

  • Condensation Reaction : The initial step involves the condensation of appropriate benzaldehyde derivatives with thiazolidinone.
  • Cyclization : Subsequent cyclization leads to the formation of the thiazolo-triazole core structure.
  • Bromination : The introduction of the bromine atom at the 2-position of the benzylidene moiety is achieved through bromination reactions.

Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity of the compound.

Enzyme Inhibition

One of the most significant biological activities associated with this compound is its enzyme inhibitory effects. Notably:

  • Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin biosynthesis. Studies have shown that derivatives similar to (5Z)-5-(2-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit potent tyrosinase inhibitory activity. For example, certain derivatives demonstrated IC50 values significantly lower than that of kojic acid, a well-known skin-whitening agent .
CompoundIC50 (µM)Type of Inhibition
Kojic Acid20.8 ± 1.34Competitive
(5Z)-BPT Derivative 16.4 ± 0.52Competitive
(5Z)-BPT Derivative 210.0 ± 0.75Mixed-type
  • Antimicrobial Activity : Preliminary studies indicate that compounds in this class may possess antimicrobial properties against various pathogens. The presence of halogen substituents like bromine enhances their activity against Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have reported on the biological efficacy of thiazole-triazole compounds:

  • Study on Tyrosinase Inhibition : A study highlighted that specific derivatives showed up to 189-fold greater inhibition compared to kojic acid . This suggests a promising avenue for skin-whitening formulations.
  • Antimicrobial Assessment : Another research effort evaluated the antimicrobial potential against common bacterial strains and found significant inhibition zones for certain derivatives .

Mechanistic Insights

Kinetic studies have elucidated the mechanism by which these compounds inhibit tyrosinase. Lineweaver-Burk plots suggest that some derivatives function as competitive inhibitors, while others exhibit mixed-type inhibition patterns depending on their structural modifications.

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